HWY 5069

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

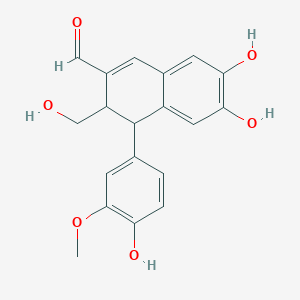

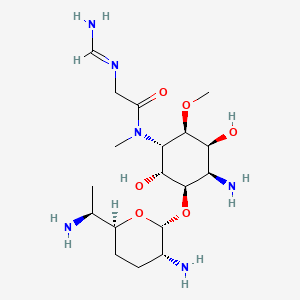

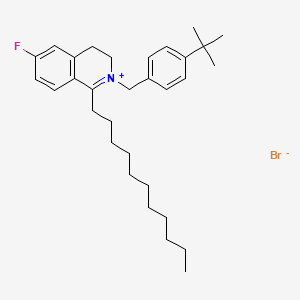

HWY 5069 is an isoquinolinium derivative that has garnered attention for its selective inhibition of the Spc1 kinase in the stress-activated MAPK cascade of the fission yeast Schizosaccharomyces pombe. This compound has shown potential in various scientific research applications, particularly in the fields of biochemistry and molecular biology .

Vorbereitungsmethoden

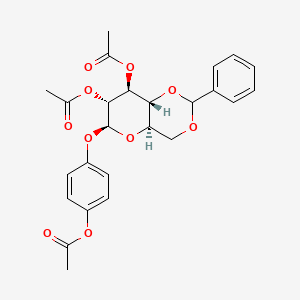

The synthesis of HWY 5069 involves the derivatization of one of the isoquinoline rings of the protoberberine backbone. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multiple steps of chemical reactions, including alkylation and bromination .

Analyse Chemischer Reaktionen

HWY 5069 undergoes various chemical reactions, primarily focusing on its interaction with kinases. It acts as a competitive inhibitor of substrate binding to the Spc1 kinase. The compound does not significantly affect other kinases in the MAPK cascades of fission yeast and mammals . The major product formed from these reactions is the inhibited kinase complex, which prevents further phosphorylation and activation of downstream targets .

Wissenschaftliche Forschungsanwendungen

HWY 5069 has been extensively studied for its role in inhibiting the Spc1 kinase, making it a valuable tool in research related to MAPK signaling pathways. Its applications include:

Biochemistry: Used to study the specificity and regulation of MAPK cascades.

Molecular Biology: Helps in understanding the molecular mechanisms of stress response in eukaryotic cells.

Medicine: Potential candidate for developing cytotoxic antifungal, antitumor, or anti-inflammatory drugs

Wirkmechanismus

HWY 5069 exerts its effects by selectively binding to the Spc1 kinase, competing with the substrate for binding to the enzyme. This competitive inhibition prevents the kinase from phosphorylating its downstream targets, thereby disrupting the MAPK signaling cascade. The molecular targets involved include the conserved serine/threonine and tyrosine residues of the catalytic domains of MAPKs .

Vergleich Mit ähnlichen Verbindungen

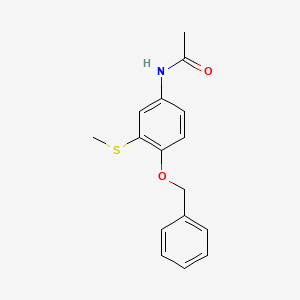

HWY 5069 is unique in its high selectivity for the Spc1 kinase. Similar compounds include:

PD98059: Inhibits MEK1.

U0126: Inhibits MEK1 and MEK2.

SB203580: Inhibits stress-activated protein kinases 2a and 2b as well as p38 MAPK isoforms.

SP600125: Inhibits c-Jun N-terminal protein kinase

These compounds differ in their specificity and the kinases they target, highlighting the uniqueness of this compound in selectively inhibiting Spc1 kinase.

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXSMZZHSACBNH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=[N+](CCC2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661995 |

Source

|

| Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914917-58-1 |

Source

|

| Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)